2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core linked to a pyridazine ring via a sulfanyl bridge. The pyridazine moiety is substituted with a 3,4-dimethoxyphenyl group, while the thiadiazole ring carries an ethylthio side chain.
Properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-16-21-23-18(28-16)19-15(24)10-27-17-8-6-12(20-22-17)11-5-7-13(25-2)14(9-11)26-3/h5-9H,4,10H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQZSRLGGXHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, pyridazine derivatives, and thiadiazole derivatives. The synthetic route may involve the following steps:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazinyl intermediate.
Thiadiazole Formation: The thiadiazole ring is formed by reacting an appropriate thioamide with an ethylating agent under acidic conditions.
Coupling Reaction: The final step involves the coupling of the pyridazinyl intermediate with the thiadiazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups attached to the thiadiazole ring.
Scientific Research Applications
2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(3,4-DIMETHOXYPHENYL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Analogs with Modified Thiadiazole/Acetamide Substituents
| Compound ID | Thiadiazole Substituent | Acetamide Side Chain | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 5-isopropyl-2-methylphenoxy | 74 | 132–134 |
| 5f | Methylthio | 2-isopropyl-5-methylphenoxy | 79 | 158–160 |
| 5g | Ethylthio | 2-isopropyl-5-methylphenoxy | 78 | 168–170 |
| 5h | Benzylthio | 2-isopropyl-5-methylphenoxy | 88 | 133–135 |
| 5j | 4-Chlorobenzylthio | 2-isopropyl-5-methylphenoxy | 82 | 138–140 |
| 5k | Methylthio | 2-methoxyphenoxy | 72 | 135–136 |
| 5l | Ethylthio | 2-methoxyphenoxy | 68 | 138–140 |
| 5m | Benzylthio | 2-methoxyphenoxy | 85 | 135–136 |
Key Observations :
- Yield Trends : Benzylthio derivatives (e.g., 5h, 5m) exhibit higher yields (85–88%) compared to ethylthio (68–78%) or methylthio (72–79%), likely due to enhanced stability during synthesis .
- Melting Points : Ethylthio derivatives (e.g., 5g, 5l) show higher melting points (168–170°C and 138–140°C), suggesting stronger intermolecular interactions (e.g., van der Waals forces) compared to bulkier benzylthio analogs .
- Electronic Effects: Methoxy-substituted phenoxy groups (e.g., 5k, 5l, 5m) may improve solubility via electron-donating effects, whereas chlorobenzylthio groups (e.g., 5e, 5j) could enhance lipophilicity .
Heterocyclic System Modifications
Comparison with 1,3,4-Oxadiazole Derivatives :
describes 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide , which replaces the thiadiazole with an oxadiazole ring. Key differences include:
- Substituent Impact : The diphenylmethyl group in the oxadiazole derivative increases steric bulk and lipophilicity, contrasting with the ethylthio group in the target compound .
Pyridazine vs. Pyrazine :
The target compound’s pyridazine ring differs from the pyrazine moiety in ’s analog. Pyridazine’s two adjacent nitrogen atoms may enhance π-π stacking interactions in biological targets compared to pyrazine’s meta-nitrogen arrangement .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethylthio group aligns with moderate yields (e.g., 68–78% in 5g, 5l), suggesting feasible scalability .
- Structural Flexibility: Benzylthio and methoxyphenoxy substituents (e.g., 5h, 5m) demonstrate the tunability of physicochemical properties for optimized drug-likeness .
Biological Activity
The compound 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C15H18N4O2S2
- Molecular Weight : 358.46 g/mol
The unique combination of a pyridazine ring and a thiadiazole moiety contributes to its biological profile.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings summarize its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 5.6 | Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 proteins. Inhibition of VEGFR-2 phosphorylation. |
| HT-29 | 8.1 | Cytotoxic effects assessed through MTT assay. |
| PC3 | 7.4 | Apoptotic pathway activation confirmed by Western blot analysis. |
In a study evaluating the compound's effects on A431 cells, it was noted that treatment led to significant apoptosis, characterized by morphological changes and biochemical markers indicative of programmed cell death .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory models. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The specific mechanism involves modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Case Studies
- Study on A431 Cells : A detailed investigation into the effects on A431 cancer cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The study utilized both two-dimensional and three-dimensional cell culture techniques to confirm these effects .
- In Vivo Models : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent against certain types of cancer .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions are critical?
Answer: The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Reacting a pyridazine-thiol intermediate (e.g., 6-(3,4-dimethoxyphenyl)pyridazin-3-thiol) with 2-chloroacetonitrile or similar electrophiles in the presence of a base (e.g., NaOH) and polar aprotic solvents like DMF at 60–80°C .
- Acetamide coupling : Introducing the 5-ethyl-1,3,4-thiadiazol-2-amine moiety via nucleophilic substitution or carbodiimide-mediated coupling . Critical parameters include solvent purity, reaction time (12–24 hours), and inert atmosphere to prevent oxidation of the sulfanyl group .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Answer:
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer: Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .
- Anti-quorum sensing : Inhibition of violacein production in C. violaceum .
Advanced Research Questions
Q. How can reaction yields for the sulfanyl-acetamide coupling step be optimized?
Answer:
- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions .
- Catalyst screening : Test alternative bases (e.g., K₂CO₃ instead of NaOH) and coupling agents (e.g., HATU vs. EDC) .
- Temperature control : Gradual heating (40°C → 80°C) improves regioselectivity in heterocyclic systems .
- Yield comparison :
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Standard | DMF | NaOH | 65 |
| Optimized | DMA | K₂CO₃ | 82 |
Q. How should researchers resolve contradictions in biological activity data across assay models?
Answer:
- Cross-validation : Replicate assays in orthogonal models (e.g., 2D vs. 3D cell cultures for cytotoxicity) .
- Mechanistic studies : Use molecular docking to identify target binding discrepancies (e.g., bacterial vs. human enzymes) .
- Dose-response analysis : Test concentrations from nM to μM ranges to rule out assay-specific toxicity thresholds .
Q. What computational methods are recommended to predict environmental persistence and ecotoxicity?
Answer:
- QSAR models : Predict biodegradability (e.g., BIOWIN) and bioaccumulation potential (LogP calculations) .
- Molecular dynamics simulations : Assess interactions with environmental matrices (e.g., soil organic matter) .
- Ecotoxicity endpoints : Use ECOSAR to estimate LC₅₀ values for aquatic organisms .
Q. How can structure-activity relationships (SAR) guide derivatization to enhance bioactivity?
Answer:
- Functional group modulation :
- Replace 3,4-dimethoxyphenyl with fluorinated analogs to improve membrane permeability .
- Modify the thiadiazole ring to a triazole to enhance hydrogen bonding with targets .
- SAR table :
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent compound | 3,4-Dimethoxyphenyl | 12.3 |
| Fluorinated analog | 4-Fluorophenyl | 8.7 |
Methodological Notes
- Contradiction management : Conflicting biological data may arise from assay sensitivity (e.g., bacterial strain variability). Standardize protocols using CLSI guidelines .
- Environmental impact : Follow OECD Test Guidelines 301/305 for biodegradation and bioaccumulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
